molecular formula C22H19ClN2O2S B14982992 1-benzyl-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14982992
M. Wt: 410.9 g/mol
InChI Key: ULHMZROUFXIXFI-UHFFFAOYSA-N
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Description

1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

The synthesis of 1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[d]pyrimidin-2-one core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, which typically involves the use of benzyl halides and a suitable base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorophenyl derivatives and appropriate catalysts.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, which involves the use of thiol reagents and suitable reaction conditions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-BENZYL-4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

    2-Benzyl-4-chlorophenol: This compound shares the benzyl and chlorophenyl groups but lacks the cyclopenta[d]pyrimidin-2-one core.

    Benzimidazoles: These compounds have a similar heterocyclic structure but differ in the specific substituents and functional groups attached.

    Cyclopenta[d]pyrimidines: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

1-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H19ClN2O2S/c23-17-11-9-16(10-12-17)20(26)14-28-21-18-7-4-8-19(18)25(22(27)24-21)13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2

InChI Key

ULHMZROUFXIXFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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